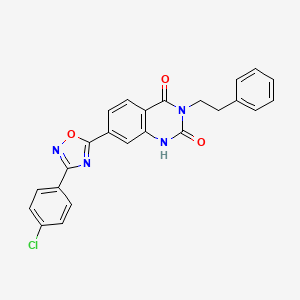

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Description

BenchChem offers high-quality 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1207032-64-1 |

|---|---|

Molecular Formula |

C24H17ClN4O3 |

Molecular Weight |

444.88 |

IUPAC Name |

7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H17ClN4O3/c25-18-9-6-16(7-10-18)21-27-22(32-28-21)17-8-11-19-20(14-17)26-24(31)29(23(19)30)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,31) |

InChI Key |

KPTAQNXMASCJCA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O |

solubility |

not available |

Origin of Product |

United States |

Biological Activity

The compound 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a member of a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 410.86 g/mol. The structure includes a quinazoline core substituted with a phenethyl group and an oxadiazole moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinazoline core followed by the introduction of the oxadiazole and phenethyl groups. The synthetic pathway often utilizes reagents such as chloroacetic acid and various amines to facilitate the formation of the desired functional groups.

Anticancer Activity

Research has demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, studies involving similar oxadiazole-linked compounds have shown promising results against various cancer cell lines:

- MCF-7 (breast cancer)

- MDA MB-231 (breast cancer)

- A549 (lung cancer)

- DU-145 (prostate cancer)

In vitro assays using the MTT method indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline | MCF-7 | 10 | High |

| 7a | A549 | 15 | Moderate |

| 7b | DU-145 | 12 | High |

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have been evaluated for antimicrobial activity. The compound showed moderate activity against both Gram-positive and Gram-negative bacteria. Studies reported inhibition zones ranging from 9 mm to 15 mm against strains such as Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 75 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

The mechanisms through which this compound exerts its biological effects are believed to involve the inhibition of key enzymes involved in cell proliferation and survival. Specifically, quinazoline derivatives are known to inhibit DNA topoisomerase IV and bacterial gyrase, which are crucial for DNA replication in bacteria . Additionally, some studies suggest that the oxadiazole moiety may enhance the interaction with biological targets due to its electronic properties.

Case Studies and Research Findings

- Anticancer Screening : A study synthesized multiple quinazoline derivatives and evaluated their anticancer activity against various cell lines. Among these compounds, those containing oxadiazole showed significantly enhanced cytotoxic effects compared to their non-substituted counterparts .

- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of similar compounds. The findings indicated that modifications in substituents could lead to improved efficacy against resistant bacterial strains .

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds similar to 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione exhibit various pharmacological effects:

-

Anticancer Activity :

- Several studies have suggested that quinazoline derivatives possess anticancer properties. The presence of the oxadiazole moiety enhances the activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- A study highlighted the potential of quinazoline derivatives in targeting specific kinases involved in cancer progression, indicating a promising avenue for developing targeted cancer therapies .

-

Antimicrobial Properties :

- The compound has shown significant antimicrobial activity against various bacterial strains. The chlorophenyl group is believed to contribute to the enhanced interaction with microbial cell membranes, leading to increased permeability and cell death .

- Research into similar oxadiazole compounds has demonstrated their effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections that are difficult to manage with conventional antibiotics .

- Anti-inflammatory Effects :

Material Science Applications

Beyond biological applications, this compound may also have potential uses in material science:

-

Organic Electronics :

- The unique electronic properties of quinazoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to act as electron transport materials can enhance device efficiency .

- Research has indicated that modifications to the quinazoline structure can lead to improved charge carrier mobility and stability in electronic devices .

- Sensors :

Case Studies

Several case studies exemplify the applications of this compound:

- Case Study 1 : A study on the synthesis and biological evaluation of quinazoline derivatives demonstrated that modifications in the oxadiazole ring significantly enhanced anticancer activity against breast cancer cell lines (MCF-7) compared to unmodified derivatives.

- Case Study 2 : An investigation into the antimicrobial efficacy of oxadiazole-containing compounds revealed that specific structural features led to increased potency against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.